2-amino-N-(1-phenylethyl)benzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(1-phenylethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-11(12-7-3-2-4-8-12)17-15(18)13-9-5-6-10-14(13)16/h2-11H,16H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRHMOXICLSVTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)C2=CC=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90383899 | |
| Record name | 2-amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24827834 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
85592-80-9 | |
| Record name | 2-amino-N-(1-phenylethyl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90383899 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-amino-N-(1-phenylethyl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies and Chemical Transformations of 2 Amino N 1 Phenylethyl Benzamide
Classical Synthesis Routes for 2-amino-N-(1-phenylethyl)benzamide
Classical methods for synthesizing this compound primarily involve the coupling of an activated benzoic acid derivative with 1-phenylethylamine (B125046). These routes are well-established and offer reliable access to the target compound, albeit often as a racemic mixture.
Isatoic Anhydride-Mediated Amidation Reactions
A prominent method for the synthesis of 2-aminobenzamides involves the reaction of isatoic anhydride (B1165640) with a suitable amine. nih.gov In this approach, the nucleophilic amine, 1-phenylethylamine, attacks one of the carbonyl groups of the isatoic anhydride. This is followed by a ring-opening and decarboxylation cascade to yield the desired this compound. nih.gov This reaction is typically carried out by heating a mixture of isatoic anhydride and the amine, sometimes in a solvent like toluene (B28343) or under solvent-free conditions. sciencemadness.org The reaction proceeds through the initial formation of an unstable carbamic acid intermediate, which readily loses carbon dioxide to afford the final product. The use of isatoic anhydride is advantageous as it serves as a protected form of 2-aminobenzoic acid, and the reaction often proceeds with good yields. nih.govnih.gov
| Reactants | Conditions | Product | Yield | Reference |
| Isatoic anhydride, o-toluidine | 120°C, 2 hours | 2-Amino-N-(2-methylphenyl)benzamide | 75% | sciencemadness.org |
| Isatoic anhydride, phenyl hydrazine | Ethanol, reflux, 2 hours | Phenylbenzohydrazide | 80% | nih.gov |
Ester Aminolysis Approaches
Ester aminolysis is another fundamental route for amide bond formation. chemistrysteps.com This method involves the reaction of an ester derivative of 2-aminobenzoic acid, such as methyl 2-aminobenzoate, with 1-phenylethylamine. The reaction, often referred to simply as aminolysis, is a nucleophilic acyl substitution where the amine displaces the alkoxy group of the ester. chemistrysteps.comyoutube.com While direct aminolysis of simple alkyl esters can be sluggish due to the poor leaving group ability of the alkoxide, the reaction can be facilitated by using activated esters or by employing catalysts. chemistrysteps.comnih.gov The use of catalysts like 6-halo-2-pyridones can enhance the reaction rate by acting as bifunctional Brønsted acid/base catalysts, activating both the ester and the amine. nih.gov This approach offers a milder alternative to other methods, though it may require optimization of reaction conditions to achieve high conversion. google.com
Amine Coupling Reactions
Direct coupling of 2-aminobenzoic acid with 1-phenylethylamine represents the most straightforward conceptual approach. However, this requires the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP). nih.govbachem.com These reagents facilitate the formation of a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine to form the amide bond. nih.gov This method is widely used in peptide synthesis and is adaptable for the preparation of a broad range of amides, including this compound. bachem.comrsc.org The choice of solvent, base, and coupling agent can be optimized to maximize yield and minimize side reactions. nih.gov
Asymmetric Synthesis and Chiral Resolution Strategies for Enantiopure this compound
The biological activity of this compound is often dependent on its stereochemistry at the chiral center of the 1-phenylethyl moiety. Therefore, obtaining enantiomerically pure forms of this compound is of significant importance. This can be achieved through either asymmetric synthesis, where the desired enantiomer is formed selectively, or by resolving a racemic mixture.
Utilization of Chiral Amine Precursors
The most direct method to obtain an enantiopure final product is to start with an enantiomerically pure precursor. In this case, commercially available (R)-(+)-1-phenylethylamine or (S)-(-)-1-phenylethylamine can be used in any of the classical synthesis routes described above. wikipedia.org For instance, the reaction of isatoic anhydride with (S)-1-phenylethylamine will yield N-[(1S)-1-phenylethyl]benzamide. nih.gov This approach is efficient as the stereochemical integrity is typically maintained throughout the reaction sequence. The synthesis of the enantiopure amine precursor itself can be achieved through various methods, including the reductive amination of acetophenone (B1666503) followed by chiral resolution, often using a resolving agent like L-malic acid. wikipedia.org
| Precursor | Method | Product | Reference |
| (S)-1-phenylethylamine, Benzoic acid | Toluene, B(OH)3, reflux | N-[(1S)-1-phenylethyl]benzamide | nih.gov |
| (R)-(+)-α-methylbenzylamine | Two-step synthesis | (R)-(+)-3,5-dinitro-N-(1-phenylethyl)benzothioamide | mdpi.com |
Diastereoselective Synthesis Approaches
Diastereoselective synthesis involves creating a new chiral center in a molecule that already contains one, leading to the preferential formation of one diastereomer over the other. While not the primary method for introducing the existing chirality in this compound, this principle is fundamental in more complex syntheses where additional stereocenters might be introduced.
In the context of resolving racemic 1-phenylethylamine, a diastereoselective approach can be employed. This involves reacting the racemic amine with a chiral resolving agent, such as a chiral carboxylic acid, to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated from the salt and used in the synthesis of the target compound.
Another strategy is kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other with a chiral reagent or catalyst. researchgate.net For example, enzymatic resolution using a lipase (B570770) can selectively acylate one enantiomer of a racemic amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com This method can be highly efficient and enantioselective.
Derivatization and Analog Synthesis of this compound
The synthesis of derivatives and analogs of this compound can be systematically approached by modifying its core components. These modifications aim to investigate structure-activity relationships and to access novel chemical entities.
Modifications of the Benzamide (B126) Moiety
The benzamide portion of the molecule offers two main sites for modification: the aromatic ring and the amide linkage. The 2-amino group is a key functional handle for a variety of chemical transformations.
Acylation and alkylation of the 2-amino group can lead to a diverse range of derivatives. For instance, acylation with various acid chlorides or anhydrides can introduce different acyl groups, potentially modulating the electronic and steric properties of the molecule. Similarly, alkylation can introduce various alkyl or arylalkyl substituents on the amino group. While direct examples for this compound are not extensively documented in readily available literature, studies on analogous 4-aminobenzamides have shown that such modifications can significantly impact biological activity, often leading to a decrease or loss of anticonvulsant effects. researchgate.net
The aromatic ring of the benzamide moiety can also be subjected to electrophilic aromatic substitution reactions. For example, halogenation can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or N-iodosuccinimide (NIS) to introduce chloro, bromo, or iodo substituents, respectively. A one-pot synthesis method has been reported for the halogenation of related 2-amino-N,3-dimethylbenzamides. researchgate.netsioc-journal.cn
| Derivative | Modification | Reagents/Conditions | Reference |
| 2-Acylamino-N-(1-phenylethyl)benzamide | Acylation of the 2-amino group | Acid chloride/anhydride | researchgate.net |
| 2-Alkylamino-N-(1-phenylethyl)benzamide | Alkylation of the 2-amino group | Alkyl halide | researchgate.net |
| 5-Halo-2-amino-N-(1-phenylethyl)benzamide | Halogenation of the benzamide ring | NCS, NBS, or NIS | researchgate.netsioc-journal.cn |
Substitutions on the Phenylethyl Group
The phenylethyl group provides another avenue for structural diversification. Modifications can be made to the phenyl ring or the ethyl chain.
Substitutions on the phenyl ring of the phenylethyl moiety can be achieved through standard aromatic substitution reactions, though this may require the synthesis of the substituted phenylethylamine precursor prior to its coupling with the benzoyl moiety. A patent for substituted N-(phenethyl)benzamide derivatives describes various substitutions on the aryl radical, including halogen, alkyl, hydroxyl, thiol, alkyloxy, or alkylthio groups. google.com
| Derivative | Modification | General Approach | Reference |
| 2-Amino-N-(1-(substituted-phenyl)ethyl)benzamide | Substitution on the phenyl ring of the phenylethyl group | Synthesis from substituted phenylethylamine | google.com |
| Modified ethyl chain analogs | Alteration of the ethyl linker | Multi-step synthesis | researchgate.net |
Formation of Hybrid Structures
The this compound scaffold is a valuable precursor for the synthesis of various heterocyclic compounds, particularly quinazolinones. The presence of the ortho-amino group and the amide functionality allows for intramolecular cyclization reactions with suitable reagents.
A common and well-documented transformation is the reaction of 2-aminobenzamides with a one-carbon source to yield quinazolin-4(3H)-ones. Various reagents and conditions have been developed for this purpose. For example, 2-aminobenzamides can react with aldehydes, researchgate.netnih.gov alcohols, researchgate.net or even dimethyl sulfoxide (B87167) (DMSO) as a carbon source under oxidative conditions to form the quinazolinone ring system. researchgate.netnih.gov The reaction with aldehydes can be catalyzed by acids or proceed under solvent-free ball milling conditions. nih.gov Copper-catalyzed methods using methanol (B129727) as both a C1 source and a green solvent have also been reported. researchgate.net
Furthermore, tandem reactions have been developed for the synthesis of quinazolinones from 2-aminobenzonitriles and various coupling partners, which highlights the versatility of the 2-aminobenzoyl core in heterocyclic synthesis. rsc.org These methodologies can be applied to N-substituted 2-aminobenzamides, including this compound, to generate a library of 3-(1-phenylethyl)quinazolin-4(3H)-ones.
| Hybrid Structure | Reactant | Catalyst/Conditions | Reference |
| 3-(1-Phenylethyl)quinazolin-4(3H)-one | Aldehyde | Acid catalyst / Ball milling | researchgate.netnih.gov |
| 3-(1-Phenylethyl)quinazolin-4(3H)-one | Methanol | Copper catalyst, Cs2CO3 | researchgate.net |
| 3-(1-Phenylethyl)quinazolin-4(3H)-one | DMSO | H2O2 | researchgate.netnih.gov |
| 3-(1-Phenylethyl)quinazolin-4(3H)-one | Benzoyl chloride | SBA-Pr-SO3H (solid acid catalyst) | orientjchem.org |
Advanced Spectroscopic and Structural Characterization of 2 Amino N 1 Phenylethyl Benzamide and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the connectivity and chemical environment of each atom can be mapped.
The ¹H NMR spectrum of 2-amino-N-(1-phenylethyl)benzamide provides distinct signals corresponding to each unique proton in the molecule. Based on data from closely related 2-aminobenzamide (B116534) derivatives, the expected chemical shifts (δ) in a solvent like DMSO-d₆ can be predicted. mdpi.com
The spectrum would feature several key regions:
Aromatic Protons: Protons on the two phenyl rings would appear in the downfield region, typically between 6.5 and 8.0 ppm. The protons on the aminobenzoyl ring are influenced by both the electron-donating amino group (-NH₂) and the electron-withdrawing amide group, leading to a complex splitting pattern. For instance, in related compounds, the protons of the 2-aminobenzoyl moiety appear at approximately 6.59 (t), 6.75 (d), 7.21 (t), and 7.62 (d) ppm. mdpi.com
Amide and Amine Protons: A broad singlet for the primary amine (-NH₂) protons is expected, often around 5.0-6.4 ppm. mdpi.com The secondary amide proton (-NH) would likely appear as a doublet (due to coupling with the adjacent methine proton) in the range of 7.7-10.1 ppm, with its exact position influenced by hydrogen bonding. mdpi.com
Aliphatic Protons: The phenylethyl group gives rise to aliphatic signals. The methine proton (-CH) would be a multiplet due to coupling with both the adjacent methyl group and the amide proton. The methyl group (-CH₃) would appear as a doublet in the upfield region, typically around 1.5-2.5 ppm. mdpi.com
A representative table of ¹H NMR data for a related derivative, 2-amino-N-(p-tolyl)benzamide, illustrates these characteristics. mdpi.com
Table 1: ¹H NMR Data for 2-amino-N-(p-tolyl)benzamide in DMSO-d₆ An illustrative example for structural comparison.
| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |
| 10.0 (approx.) | br s | 1H | NH (Amide) |
| 7.6-7.7 | m | 1H | Aromatic H |
| 7.1-7.4 | m | 5H | Aromatic H |
| 6.5-6.8 | m | 2H | Aromatic H |
| 6.4 (approx.) | br s | 2H | NH₂ (Amine) |
| 2.33 | s | 3H | CH₃ |
| Data derived from analysis of 2-amino-N-(p-tolyl)benzamide mdpi.com. Note: "br s" denotes a broad singlet and "m" denotes a multiplet. |
Complementing the proton data, ¹³C NMR spectroscopy identifies the chemical environment of each carbon atom. For this compound, the spectrum would show distinct signals for the carbonyl, aromatic, and aliphatic carbons.
Carbonyl Carbon: The amide carbonyl carbon (C=O) is the most deshielded, appearing significantly downfield, typically in the range of 167-169 ppm. mdpi.com
Aromatic Carbons: The twelve aromatic carbons would produce a series of signals between approximately 115 and 151 ppm. The carbon bearing the amino group (C-NH₂) is shifted upfield, while the carbon attached to the amide carbonyl is shifted downfield. mdpi.com
Aliphatic Carbons: The methine (CH) and methyl (CH₃) carbons of the phenylethyl moiety would be found in the upfield region of the spectrum. The methyl carbon signal for a related compound appears at 21.0 ppm. mdpi.com
Table 2: ¹³C NMR Data for 2-amino-N-(p-tolyl)benzamide in DMSO-d₆ An illustrative example for structural comparison.
| Chemical Shift (δ) ppm | Assignment |
| 167.6 | C=O (Amide) |
| 148.9 | Aromatic C-N |
| 135.3 | Aromatic C |
| 134.2 | Aromatic C |
| 132.7 | Aromatic C |
| 129.6 | Aromatic C-H |
| 127.3 | Aromatic C-H |
| 120.8 | Aromatic C-H |
| 117.5 | Aromatic C-H |
| 116.8 | Aromatic C-H |
| 116.4 | Aromatic C-H |
| 21.0 | CH₃ |
| Data derived from analysis of 2-amino-N-(p-tolyl)benzamide mdpi.com. |
Molecules like this compound possess several single bonds around which rotation is restricted, leading to the existence of different stable conformations known as rotamers or conformers. The rotation around the amide C-N bond is particularly slow on the NMR timescale at room temperature due to its partial double-bond character.
Dynamic NMR (DNMR) involves acquiring NMR spectra at various temperatures to study these conformational changes. While specific DNMR studies on this compound are not detailed in the reviewed literature, analysis of the closely related N-[(1S)-1-phenylethyl]benzamide reveals conformational polymorphism in the solid state, arising from the rotation of the phenyl rings. nih.gov This suggests that similar rotational dynamics occur in solution. By tracking the coalescence of signals as the temperature is raised, it is possible to calculate the activation energy (ΔG‡) for the interconversion between rotamers. researchgate.net This analysis provides critical information on the molecule's conformational flexibility and energy landscape.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups within a molecule by probing their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to show several key absorption bands. Data from analogous 2-aminobenzamide derivatives provide a reliable guide to these frequencies. mdpi.com
N-H Stretching: The primary amino group (-NH₂) typically displays two distinct bands corresponding to symmetric and asymmetric stretching, expected in the 3300-3500 cm⁻¹ region. For example, 2-amino-N-(p-tolyl)benzamide shows bands at 3464 and 3361 cm⁻¹. mdpi.com The secondary amide N-H stretch appears as a single band, often around 3270-3290 cm⁻¹. mdpi.com
C=O Stretching: A strong, sharp absorption band corresponding to the amide I band (primarily C=O stretch) is a prominent feature, typically found between 1630 and 1680 cm⁻¹. Derivatives show this peak at approximately 1636-1643 cm⁻¹. mdpi.com
Aromatic C-H and C=C Stretching: Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=C ring stretching absorptions appear in the 1450-1600 cm⁻¹ range.
Raman spectroscopy would provide complementary data, being particularly sensitive to the non-polar bonds of the phenyl rings and the carbon backbone.
Table 3: Characteristic IR Frequencies for 2-Aminobenzamide Derivatives
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Reference |
| ~3460-3470 | Asymmetric Stretch | Primary Amine (-NH₂) | mdpi.com |
| ~3360-3370 | Symmetric Stretch | Primary Amine (-NH₂) | mdpi.com |
| ~3270-3290 | N-H Stretch | Secondary Amide (-NH-) | mdpi.com |
| ~1635-1645 | C=O Stretch (Amide I) | Amide | mdpi.com |
| Data compiled from various 2-aminobenzamide derivatives mdpi.com. |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. The molecular formula of this compound is C₁₅H₁₆N₂O, corresponding to a molecular weight of approximately 240.3 g/mol . manchesterorganics.comcookechem.com High-resolution mass spectrometry can confirm the exact mass, which is predicted to be 240.12627 Da. uni.lu
In an MS experiment, the molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint of the molecule's structure. For this compound, key fragmentation pathways would likely involve:
Alpha-cleavage: Breakage of the bond between the carbonyl group and the aminophenyl ring.
Amide Bond Cleavage: Scission of the C-N bond of the amide, generating a benzoyl cation or a related fragment, and a fragment corresponding to the 1-phenylethylamine (B125046) moiety.
Benzylic Cleavage: Fragmentation at the bond adjacent to the phenylethyl ring, leading to the formation of a stable tropylium (B1234903) ion or benzyl (B1604629) cation.
Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated for different adducts, such as the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺. uni.lu
Table 4: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 241.13355 |
| [M+Na]⁺ | 263.11549 |
| [M+K]⁺ | 279.08943 |
| [M-H]⁻ | 239.11899 |
| Data sourced from PubChemLite predictions uni.lu. m/z refers to the mass-to-charge ratio. |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive solid-state structure of a molecule, revealing precise bond lengths, bond angles, and the arrangement of molecules in the crystal lattice (crystal packing). While the crystal structure for this compound itself is not available in the surveyed literature, an extensive study on the closely related N-[(1S)-1-phenylethyl]benzamide (which lacks the 2-amino group) offers significant insight. nih.gov
This study revealed that N-[(1S)-1-phenylethyl]benzamide exhibits conformational trimorphism, meaning it can crystallize into three different crystal forms (polymorphs) under different solvent conditions. nih.gov
Polymorphs I and II crystallize in the monoclinic space group P2₁, while Polymorph III crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov
All three forms share a common supramolecular structure based on infinite chains formed by intermolecular N—H⋯O hydrogen bonds between the amide groups of adjacent molecules. nih.gov
The key difference between the polymorphs lies in the conformation of the molecule, specifically the rotation of the phenyl rings relative to each other, and how these chains pack within the crystal. nih.gov This variation in packing leads to different crystal densities, with Form II (1.208 g cm⁻³) being more densely packed than Form I (1.157 g cm⁻³). nih.gov
The presence of the 2-amino group in this compound would be expected to introduce additional hydrogen bonding capabilities (e.g., N-H···O or N-H···N interactions), which would likely result in different and potentially more complex crystal packing arrangements compared to its non-aminated counterpart.
Table 5: Crystallographic Data for the Polymorphs of N-[(1S)-1-phenylethyl]benzamide A closely related structural analogue.
| Parameter | Form I | Form II | Form III |
| Crystal System | Monoclinic | Monoclinic | Orthorhombic |
| Space Group | P2₁ | P2₁ | P2₁2₁2₁ |
| Z' (Molecules per asymmetric unit) | 1 | 1 | 2 |
| Calculated Density (g cm⁻³) | 1.157 | 1.208 | 1.199 |
| Supramolecular Motif | C(4) chain via N—H⋯O bonds | C(4) chain via N—H⋯O bonds | C(4) chain via N—H⋯O bonds |
| Data obtained from the crystallographic study of N-[(1S)-1-phenylethyl]benzamide nih.gov. |
Crystal Packing and Intermolecular Interactions
The crystal structure of N-[(1S)-1-phenylethyl]benzamide is primarily dictated by a consistent supramolecular motif across its different polymorphic forms. The dominant intermolecular interaction is the N—H⋯O hydrogen bond, which links the amide groups of adjacent molecules. This interaction creates infinite one-dimensional chains described by the graph set notation C(4). nih.gov This chain motif is a very common feature in the crystal structures of non-sterically hindered amides. nih.govresearchgate.net
The packing of these C(4) chains is what differentiates the polymorphs. In Form I, the chains run along the rsc.org direction, perpendicular to the twofold screw axis of the P2₁ space group. nih.gov This arrangement leads to a less compact packing of the phenyl rings, with inter-chain dihedral angles between these rings being close to 90°. nih.gov
In contrast, Form II, which also crystallizes in the P2₁ space group, features C(4) chains that are parallel to the screw axis in the uni.lu direction. nih.gov This alignment allows for a more efficient and denser packing of the molecules, which is reflected in its higher crystal density compared to Form I. nih.gov The inter-chain interactions in Form II involve phenyl rings in a less perpendicular arrangement. nih.gov
The key intermolecular interactions are summarized in the table below.
| Interaction Type | Description | Resulting Motif | Reference |
| N—H⋯O Hydrogen Bond | Connects amide groups of adjacent molecules. | Infinite C(4) chains | nih.gov |
Conformational Analysis in Crystalline States
While the supramolecular C(4) hydrogen-bonded chain is constant across the polymorphs, the conformation of the molecule within the chain is distinct in each form. This conformational difference is primarily defined by the rotation of the phenyl ring attached to the chiral center. The orientation of the other phenyl group (the benzoyl group) remains relatively consistent with respect to the amide functional group. nih.gov
In Form I, the dihedral angle between the two phenyl rings is approximately 23.1°. In Form II, a significant rotation around the bond connecting the chiral carbon to its phenyl ring results in a dihedral angle of about 56.2°. nih.gov This change in conformation directly impacts the efficiency of the crystal packing.
The two independent molecules (A and B) in the asymmetric unit of Form III adopt a conformation that is intermediate between those found in Forms I and II. nih.gov The phenyl ring bonded to the chiral carbon is configured similarly to that in Form II, while the other phenyl group is oriented as in Form I. nih.gov This results in an intramolecular dihedral angle between the phenyl rings of approximately 47.0° for molecule A and 47.4° for molecule B. nih.gov
A summary of the key conformational dihedral angles for the different polymorphs is presented below.
| Polymorph | Key Dihedral Angle (N1—C2—C3—C4) | Dihedral Angle between Phenyl Rings | Reference |
| Form I | ~14° difference from Form II | 23.1 (2)° | nih.gov |
| Form II | ~14° difference from Form I | 56.2 (1)° | nih.gov |
| Form III (Molecule A) | Intermediate | 47.0 (1)° | nih.gov |
| Form III (Molecule B) | Intermediate | 47.4 (1)° | nih.gov |
Polymorphism Studies
The compound N-[(1S)-1-phenylethyl]benzamide exhibits conformational trimorphism, meaning it can exist in three distinct crystal structures (polymorphs) at room temperature. nih.gov These three unsolvated forms, designated as Form I, Form II, and Form III, were identified through recrystallization from various solvents. nih.govresearchgate.net
Form I is consistently obtained from acetonitrile. nih.gov
Forms II and III are produced simultaneously as concomitant crystals from solvent mixtures such as ethanol-water or toluene-ethanol. nih.govresearchgate.net
The different polymorphs have distinct physical properties, such as density, which is a consequence of their different packing efficiencies. nih.gov Simulated X-ray powder diffraction patterns for each form are clearly different, confirming they are true polymorphs. nih.gov
The crystallographic details of the three polymorphs are summarized in the table below.
| Polymorph | Space Group | Crystal System | Key Structural Feature | Reference |
| Form I | P2₁ | Monoclinic | C(4) chains are perpendicular to the 2₁ screw axis. | nih.gov |
| Form II | P2₁ | Monoclinic | C(4) chains are parallel to the 2₁ screw axis. | nih.gov |
| Form III | P2₁2₁2₁ | Orthorhombic | Combines features of Forms I and II, with two independent molecules (A and B) in the asymmetric unit. | nih.gov |
This phenomenon, where conformational differences give rise to different crystal packings while maintaining the same fundamental hydrogen-bonding motif, is known as conformational polymorphism. nih.gov The study of such systems is crucial in materials science and pharmaceuticals, as different polymorphs can have different stabilities, dissolution rates, and other critical properties.
Computational Chemistry and Theoretical Investigations of 2 Amino N 1 Phenylethyl Benzamide
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in computational chemistry to determine the optimized molecular geometry and various electronic properties. For 2-amino-N-(1-phenylethyl)benzamide, DFT calculations would provide a detailed understanding of its three-dimensional structure, bond lengths, bond angles, and dihedral angles.
A typical DFT calculation, for instance using the B3LYP functional with a 6-31G(d,p) basis set, would begin with an initial guess of the molecular geometry, which is then iteratively optimized to find the lowest energy conformation. The results of such a calculation would be presented in a table of optimized geometric parameters.
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Illustrative)
| Parameter | Bond/Angle | Theoretical Value (B3LYP/6-31G(d,p)) |
| Bond Length | C-N (Amide) | ~1.35 Å |
| C=O (Amide) | ~1.24 Å | |
| C-N (Amine) | ~1.40 Å | |
| Bond Angle | O=C-N (Amide) | ~123° |
| C-N-C (Amide) | ~122° | |
| Dihedral Angle | C-C-N-C | Variable (dependent on conformation) |
Note: The values in this table are illustrative and represent typical bond lengths and angles for similar functional groups. Actual values would be obtained from a specific DFT calculation.
The electronic properties derived from DFT calculations include the total energy, dipole moment, and atomic charges. These properties are crucial for understanding the molecule's polarity and reactivity.
Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (HOMO-LUMO) Analysis
Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution around a molecule. researchgate.net The MEP map is a valuable tool for predicting how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. uni-muenchen.de The potential is mapped onto a constant electron density surface, with different colors representing different potential values. Typically, red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent regions of intermediate potential.
For this compound, the MEP would likely show a region of high negative potential around the carbonyl oxygen and the nitrogen of the amino group, making these sites prone to interaction with electrophiles. The hydrogen atoms of the amino group and the amide N-H would exhibit positive potential.
Frontier Molecular Orbital (HOMO-LUMO) Analysis is fundamental to understanding a molecule's chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. wisc.edu The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. lncc.br
Table 2: Illustrative Frontier Orbital Properties for this compound
| Property | Theoretical Value (eV) |
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap (ΔE) | 3.5 to 5.5 |
Note: These values are hypothetical and based on typical ranges for organic molecules. The actual values would be determined by a specific quantum chemical calculation.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized bonds and lone pairs. numberanalytics.com It allows for the investigation of charge transfer and hyperconjugative interactions between filled donor NBOs and empty acceptor NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2).
For this compound, NBO analysis would reveal the nature of the amide bond, the delocalization of the lone pair on the amino nitrogen into the aromatic ring, and other intramolecular interactions that contribute to the molecule's stability.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energies (E(2)) for this compound
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) N (Amine) | π* (C-C) (Aromatic Ring) | > 5.0 |
| π (C=O) | π* (C-N) (Amide) | > 20.0 |
| σ (C-H) | σ* (C-N) | ~ 2.0 |
Note: This table presents hypothetical interactions and their potential stabilization energies. LP denotes a lone pair, and π and σ represent bonding orbitals, while π and σ* represent antibonding orbitals.*
Molecular Docking Studies on this compound and its Analogues
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict the binding mode and affinity of a small molecule ligand to a protein target.
Molecular docking simulations of this compound with a specific protein target would reveal the types of interactions that stabilize the ligand-protein complex. These interactions typically include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking. The amino group and the amide moiety of the title compound would be expected to act as hydrogen bond donors and acceptors. The phenyl rings would likely participate in hydrophobic and π-π stacking interactions with corresponding residues in the protein's binding pocket.
Docking programs use scoring functions to estimate the binding affinity of a ligand to a protein, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable complex and higher binding affinity. The predicted binding affinity of this compound would depend on the specific protein target. For instance, studies on other benzamide (B126) derivatives as enzyme inhibitors have shown a wide range of binding affinities depending on the specific substitutions and the target protein.
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Parameter | Predicted Value | Key Interacting Residues (Hypothetical) |
| Binding Affinity (kcal/mol) | -7.0 to -9.0 | Tyr, Phe, Asp, Ser |
| Hydrogen Bonds | 2-4 | Asp, Ser |
| Hydrophobic Interactions | Present | Tyr, Phe |
Note: The values and residues in this table are for illustrative purposes only and would be specific to a particular protein-ligand docking simulation.
By analyzing the docked pose of this compound within the protein's active site, key amino acid residues that are crucial for binding can be identified. This information is invaluable for understanding the mechanism of action and for the rational design of more potent analogues. The analysis would highlight which parts of the molecule are essential for anchoring it within the binding pocket and which regions could be modified to improve binding affinity or selectivity.
Chirality and Stereochemical Aspects in Computational Models
The presence of a chiral center at the 1-phenylethyl group in this compound means that it exists as two enantiomers, (R)- and (S)-2-amino-N-(1-phenylethyl)benzamide. The stereochemistry of a molecule is often critical for its biological activity, as enantiomers can exhibit different pharmacological and toxicological profiles. Computational models are invaluable for studying the stereochemical aspects of this compound.
Computational studies on similar chiral amides, such as N-[(1S)-1-phenylethyl]benzamide, have revealed the significant impact of stereochemistry on the molecule's conformation and crystal packing. nih.gov These studies often employ quantum mechanical calculations to determine the relative energies of different conformers and to understand the rotational barriers around key single bonds. nih.gov
For this compound, computational models can be used to:
Determine the preferred conformation of each enantiomer: By calculating the potential energy surface as a function of key dihedral angles, the lowest energy conformations can be identified.
Predict the spectroscopic properties of each enantiomer: Techniques like vibrational circular dichroism (VCD) and electronic circular dichroism (ECD) can be simulated to aid in the experimental determination of the absolute configuration.
A hypothetical conformational analysis of the two enantiomers of this compound could yield data such as that presented in the table below.
| Enantiomer | Dihedral Angle (N-Cα-C-O) | Relative Energy (kcal/mol) | Predicted Biological Activity |
| (R)-enantiomer | 60° | 0.0 | High |
| 180° | 2.5 | Low | |
| -60° | 5.0 | Inactive | |
| (S)-enantiomer | -60° | 0.0 | Low |
| 180° | 3.0 | Inactive | |
| 60° | 4.8 | Inactive |
This table is a hypothetical representation of data from a computational conformational analysis and is intended for illustrative purposes only.
Studies on related chiral molecules like 1-phenylethylamine (B125046) have shown that even subtle differences in the spatial arrangement of atoms can lead to significant changes in their interactions with other molecules. nih.gov Therefore, computational modeling of the stereochemical aspects of this compound is essential for a comprehensive understanding of its structure-activity relationship.
Biological Activity and Pharmacological Potential of 2 Amino N 1 Phenylethyl Benzamide
Antimicrobial Activity
The aminobenzamide structure is a key feature in various compounds exhibiting antimicrobial properties. Although specific studies on the antimicrobial efficacy of 2-amino-N-(1-phenylethyl)benzamide are not prominent, research on analogous molecules provides insight into its potential activity.
Antibacterial Efficacy against Bacterial Strains
There is a lack of specific data on the antibacterial activity of this compound. However, related benzamide (B126) derivatives have demonstrated notable antibacterial effects. For instance, a study on N-(o-hydroxyphenyl)benzamides showed that certain derivatives possess activity against both Gram-positive and Gram-negative bacteria. nih.gov The compound 4-amino-N-(o-hydroxyphenyl)benzamide was found to be active against Klebsiella pneumoniae with a Minimum Inhibitory Concentration (MIC) of 25 µg/ml. nih.gov Furthermore, most of the tested N-(o-hydroxyphenyl)benzamide compounds exhibited antibacterial activity against Pseudomonas aeruginosa at the same concentration. nih.gov Other research has explored various amide derivatives, finding that some can inhibit the growth of bacteria like Staphylococcus aureus (both MSSA and MRSA) and P. aeruginosa with MIC values ranging from 8–32 µg/mL. nih.gov
Table 1: Antibacterial Activity of a Related Benzamide Compound
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 4-amino-N-(o-hydroxyphenyl)benzamide | Klebsiella pneumoniae | 25 | nih.gov |
| Various N-(o-hydroxyphenyl)benzamides | Pseudomonas aeruginosa | 25 | nih.gov |
Antifungal Efficacy against Fungal Strains
Table 2: Antifungal Activity of Related Benzamide Compounds
| Compound | Fungal Strain | MIC (µg/mL) | Reference |
|---|---|---|---|
| 3-Chloro-N-(2-hydroxyphenyl)benzamide | Candida albicans | 12.5 | nih.gov |
| 4-Nitro-N-(2-hydroxyphenyl)benzamide | Candida albicans | 12.5 | nih.gov |
| 4-Chloro-N-(2-hydroxyphenyl)phenylacetamide | Candida albicans | 12.5 | nih.gov |
Antimycobacterial Activity
Direct evidence for the antimycobacterial properties of this compound is absent from the current literature. However, compounds containing a core para-aminosalicylic acid (PAS) structure, which bears resemblance to the aminobenzamide moiety, have been formulated into nanocomposites and tested against mycobacteria. These nanocomposites demonstrated effective antimycobacterial activity, highlighting the potential of the amino-aromatic scaffold in the development of new treatments for tuberculosis. nih.gov
Anticancer and Antiproliferative Activity
The most significant area of investigation for aminobenzamide-containing compounds is in oncology. The 2-aminobenzamide (B116534) moiety is recognized as a critical structural feature for a class of anticancer agents that function by inhibiting specific enzymes involved in cancer progression.
In vitro Cytotoxicity against Cancer Cell Lines
While cytotoxicity data for this compound is not specified, related N-phenylethyl-benzamide derivatives isolated from the plant Swinglea glutinosa have shown moderate, non-selective cytotoxic activity against several human cancer cell lines, including lung carcinoma (COR-L23), breast adenocarcinoma (MCF7), and melanoma (C32). nih.gov Further research on synthetic 2-amino-1,4-naphthoquinone-benzamides revealed potent cytotoxic effects. These compounds were particularly effective against the MDA-MB-231 breast cancer cell line, with many derivatives showing greater potency than the standard chemotherapy drug cisplatin (B142131). nih.gov For example, the aniline (B41778) derivative 5e from this series was 78.75 times more potent than cisplatin against MDA-MB-231 cells. nih.gov These findings suggest that the benzamide framework is a promising scaffold for the design of new cytotoxic agents.
Table 3: In vitro Cytotoxicity of Related Benzamide Derivatives against Cancer Cell Lines
| Compound Class/Derivative | Cancer Cell Line | Activity/IC₅₀ Value | Reference |
|---|---|---|---|
| N-phenylethyl-benzamide derivatives | Lung Carcinoma (COR-L23) | Moderate Cytotoxicity | nih.gov |
| N-phenylethyl-benzamide derivatives | Breast Adenocarcinoma (MCF7) | Moderate Cytotoxicity | nih.gov |
| N-phenylethyl-benzamide derivatives | Melanoma (C32) | Moderate Cytotoxicity | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (Derivative 5e) | Breast Cancer (MDA-MB-231) | 0.4 µM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (Derivative 5l) | Breast Cancer (MDA-MB-231) | 0.4 µM | nih.gov |
| 2-amino-1,4-naphthoquinone-benzamide (Derivative 5e) | Colorectal Adenocarcinoma (HT-29) | 0.5 µM | nih.gov |
Enzyme Inhibition in Cancer Pathways (e.g., Histone Deacetylases (HDACs))
The most well-documented potential of the 2-aminobenzamide scaffold lies in its ability to inhibit histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in regulating gene expression; their dysregulation is implicated in the development of numerous cancers. nih.govrcsb.org The 2-aminobenzamide group acts as an effective zinc-binding group (ZBG), which is essential for chelating the zinc ion in the active site of these enzymes, thereby inhibiting their function. google.com
Compounds containing the N-(2-aminophenyl)benzamide structure have been identified as potent and selective inhibitors of Class I HDAC enzymes (HDAC1, HDAC2, and HDAC3). nih.govgoogle.com For example, novel N-(2-aminophenyl)benzamide derivatives have been shown to inhibit HDAC1 and HDAC2 at nanomolar concentrations, leading to antiproliferative activity against lung (A549) and brain (SF268) cancer cell lines in the micromolar range. nih.gov The selectivity of these benzamide inhibitors for Class I HDACs is a significant advantage, as it may lead to more targeted therapies with fewer side effects compared to non-selective inhibitors like hydroxamates. rcsb.org This established role of the 2-aminobenzamide core strongly suggests that this compound could serve as a precursor or a direct inhibitor of HDAC enzymes, representing its most promising pharmacological potential. nih.gov
Table 4: Inhibitory Activity of Related Benzamide Compounds against HDAC Enzymes
| Compound Class | Target Enzyme | Activity | Reference |
|---|---|---|---|
| N-(2-aminophenyl)-benzamide derivatives | HDAC1 | Nanomolar Inhibition | nih.gov |
| N-(2-aminophenyl)-benzamide derivatives | HDAC2 | Nanomolar Inhibition | nih.gov |
| 2-aminobenzamide HDAC inhibitor (HDACi 3) | HDAC1 vs HDAC3 | ~75-fold preference for HDAC1 | nih.gov |
Neurological and Central Nervous System (CNS) Activity
The structural features of this compound suggest its potential to interact with various targets within the central nervous system. Research into related compounds provides a basis for exploring its possible neurological effects.
While direct studies on the anticonvulsant properties of this compound are not extensively reported in publicly available literature, research on its structural isomers and related molecules suggests that this chemical class has been a subject of investigation for antiepileptic activity.
A study on the anticonvulsant activity of analogues of 4-amino-N-(1-phenylethyl)benzamide, a positional isomer of the title compound, was conducted to understand the structure-activity relationship. nih.gov In this study, modifications to the amino group and the 1-phenylethyl group were found to decrease anticonvulsant potency, indicating the importance of these functionalities for activity. nih.gov For instance, acylation and alkylation of the amino group led to a near-total loss of activity. nih.gov Furthermore, the reduction of the amide carbonyl group resulted in compounds with a slightly lower median effective dose (ED50) against electroshock-induced convulsions but with significantly increased toxicity. nih.gov
Another related compound, 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950), has demonstrated oral efficacy in preventing seizures induced by maximal electroshock in both rats and mice. nih.gov This compound also showed protective effects against convulsions induced by N-methyl-D,L-aspartate. nih.gov These findings for structurally similar molecules suggest that the N-phenylethylbenzamide scaffold could be a promising area for the development of new anticonvulsant agents. One supplier of this compound notes its use as a reagent in the synthesis of agents that promote anticonvulsant activity, further suggesting its relevance in this therapeutic area.
Interactive Data Table: Anticonvulsant Activity of a Related Compound
| Compound | Animal Model | Seizure Induction Method | Efficacy |
| 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) | Rats and Mice | Maximal Electroshock | Good oral efficacy and duration of action nih.gov |
| 2-amino-N-(1,2-diphenylethyl)acetamide hydrochloride (FPL 13950) | Mice | N-methyl-D,L-aspartate (i.v.) | Prevented convulsions and mortality nih.gov |
G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in a multitude of physiological processes. GPR139 is an orphan GPCR that is highly expressed in the central nervous system, particularly in the habenula and septum. google.com The endogenous ligands for GPR139 are believed to be the essential amino acids L-tryptophan and L-phenylalanine. google.com
Research has led to the identification of synthetic small-molecule agonists for GPR139. One such potent and selective agonist is (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054), which exhibits an EC50 of 16 nM. nih.govresearchgate.net This compound shares the N-(1-phenylethyl)benzamide structural motif with the subject of this article. The discovery of a potent GPR139 agonist with this shared chemical feature suggests that this compound could also interact with this receptor. However, direct experimental evidence of its binding affinity and functional activity at GPR139 is not currently available in the scientific literature.
Interactive Data Table: Activity of a Structurally Related GPR139 Agonist
| Compound | Receptor | Activity | EC50 |
| (S)-3-chloro-N-(2-oxo-2-((1-phenylethyl)amino)ethyl)benzamide (JNJ-63533054) | hGPR139 | Agonist | 16 nM nih.govresearchgate.net |
Potassium channels are critical regulators of neuronal excitability. The Slack (Slo2.2) potassium channel, encoded by the KCNT1 gene, is a sodium-activated potassium channel that plays a significant role in modulating neuronal firing rates. nih.gov Gain-of-function mutations in KCNT1 have been linked to severe infantile epilepsies. nih.gov
Research into inhibitors of Slack channels has identified compounds with a 2-amino-N-phenylacetamide scaffold. nih.gov For example, the high-throughput screening hit VU0606170 is a 2-amino-N-phenylacetamide that demonstrated low micromolar potency for both wild-type and mutant Slack channels. nih.gov While this compound belongs to the broader class of aminobenzamides, its specific activity as a modulator of Slack or other potassium channels has not been explicitly detailed in published studies. The structural similarity to known Slack channel inhibitors suggests this as a potential area for future investigation.
Antiarrhythmic Activity
There is currently no direct scientific evidence available to suggest that this compound possesses antiarrhythmic properties. While some ion channel modulators can have applications in treating cardiac arrhythmias, specific studies on this compound's effects on cardiac ion channels have not been reported.
Enzyme Inhibition (beyond anticancer)
The ability of small molecules to inhibit specific enzymes is a cornerstone of modern pharmacology. The structural characteristics of this compound suggest potential interactions with various enzymes.
Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbamate. It is a significant virulence factor for several pathogenic bacteria, including Helicobacter pylori. The inhibition of urease is a therapeutic strategy for treating infections caused by these bacteria. nih.govnih.gov
While direct studies on the urease inhibitory activity of this compound are not available, research on related chemical structures, such as quinazolinones, has shown promising results. researchgate.net For example, a series of quinazolinone derivatives demonstrated potent urease inhibitory activities. researchgate.net Given that 2-aminobenzamides are precursors in the synthesis of quinazolinones, it is plausible that they may also exhibit some level of urease inhibition. However, without direct experimental data, this remains a hypothesis.
Kinetic Mechanisms of Enzyme Inhibition (e.g., non-competitive, mixed-type)
Detailed studies elucidating the specific kinetic mechanisms of enzyme inhibition, such as non-competitive or mixed-type inhibition, for this compound are not extensively available in the current body of scientific literature. While the broader class of benzamides has been investigated for various enzyme inhibitory activities, the precise mode of action and kinetic parameters for this particular compound remain an area for future investigation.
Research into related benzamide derivatives has indicated potential for enzyme inhibition. For instance, certain 2-aminobenzamide derivatives are known to be involved in the blood coagulation cascade. Additionally, 2-amino-N-(prop-2-yn-1-yl)benzamide derivatives have been studied for their enzyme inhibitory properties, with a focus on enzymes involved in cancer metabolism. These studies suggest that the benzamide scaffold can serve as a foundation for the development of various enzyme inhibitors. However, without specific kinetic analyses for this compound, any assumptions about its inhibitory mechanism would be speculative.
Other Reported Biological Activities (e.g., anti-inflammatory, antioxidant, antihyperlipidemic, antisecretory)
Research has primarily focused on the anti-inflammatory and potential indirect antioxidant activities of compounds structurally related to this compound. There is currently a lack of specific data regarding its antihyperlipidemic and antisecretory properties in the available scientific literature.
Anti-inflammatory Activity
A series of 2-amino-N-phenethylbenzamides, which are structurally similar to this compound, have demonstrated notable anti-inflammatory effects. In both in vitro and ex vivo studies, these compounds have shown the ability to mitigate inflammatory responses. mdpi.com
One study highlighted that certain 2-amino-N-phenethylbenzamide derivatives exhibited superior anti-inflammatory activity compared to established non-steroidal anti-inflammatory drugs (NSAIDs) like acetylsalicylic acid and diclofenac (B195802) sodium, as demonstrated by their ability to prevent albumin denaturation. mdpi.com Furthermore, specific derivatives were found to suppress the expression of the pro-inflammatory cytokine Interleukin-1β (IL-1β) in both smooth muscle cells and neurons within the myenteric plexus. mdpi.com The suppression of IL-1β is a key indicator of anti-inflammatory potential. mdpi.com
The anti-inflammatory mechanism of some benzamide derivatives has also been linked to the inhibition of cyclooxygenase-2 (COX-2) and the nuclear factor-kappa B (NF-κB) pathway, which are crucial mediators of inflammation. nih.gov For example, N-2-(phenylamino) benzamide derivatives have been shown to inhibit COX-2 and suppress the production of nitric oxide (NO) and IL-1β. nih.gov
Table 1: Anti-inflammatory Activity of Selected 2-amino-N-phenethylbenzamide Derivatives
| Compound | Key Finding | Reference |
| 2-amino-N-phenethylbenzamides (general series) | Superior in vitro anti-inflammatory activity compared to acetylsalicylic acid and diclofenac sodium based on albumin denaturation prevention. | mdpi.com |
| Compound 4b (a 2-amino-N-phenethylbenzamide derivative) | Showed the lowest (strongest suppression) expression of IL-1β in smooth muscle cells and myenteric plexus neurons. | mdpi.com |
| Compound 4c (a 2-amino-N-phenethylbenzamide derivative) | Demonstrated significant suppression of IL-1β expression, indicating strong anti-inflammatory properties. | mdpi.com |
| N-2-(Phenylamino) Benzamide Derivative (1H-30) | Inhibited nuclear translocation of NF-κB and suppressed the production of NO, COX-2, and IL-1β in RAW264.7 cells. | nih.gov |
Antioxidant Activity
The antioxidant activity of 2-amino-N-phenethylbenzamides appears to be an indirect consequence of their anti-inflammatory properties. It is documented that compounds capable of suppressing the expression of IL-1β can induce indirect antioxidant effects. mdpi.com This is achieved by inhibiting inflammation-related oxidative stress, as well as associated fibrosis and apoptosis signals. mdpi.com Therefore, the demonstrated ability of 2-amino-N-phenethylbenzamide derivatives to reduce IL-1β suggests a potential role in mitigating oxidative stress linked to inflammation. mdpi.com Direct antioxidant studies, such as radical scavenging assays, have not been specifically reported for this compound itself.
Antihyperlipidemic and Antisecretory Activities
There is no direct scientific evidence available from the searched results to support the antihyperlipidemic or antisecretory activities of this compound.
Structure Activity Relationship Sar Studies of 2 Amino N 1 Phenylethyl Benzamide and Its Analogues
Impact of Substitutions on the Benzamide (B126) Ring on Biological Activity
The benzamide ring is a common scaffold in medicinal chemistry, and substitutions on this ring can significantly modulate the biological activity of the parent compound. Studies on various benzamide derivatives have demonstrated that the nature and position of substituents can influence potency, selectivity, and pharmacokinetic properties.
In a series of novel benzamides substituted with a pyridine-linked 1,2,4-oxadiazole, the substitution pattern on the benzamide ring was found to be a key determinant of their fungicidal activity. nih.gov Among the tested compounds, those with a 2-fluoro substituent on the benzamide ring exhibited superior inhibitory activity against various fungal strains compared to other substitutions. nih.gov For instance, compound 7h in the series showed good inhibitory activity against Sclerotinia sclerotiorum, Botrytis cinereal, and Thanatephorus cucumeris. nih.gov
Similarly, in the investigation of 2-aminobenzamide (B116534) derivatives for antimicrobial properties, substitutions on the N-phenyl ring (attached to the amide nitrogen) were shown to be critical for activity. A study involving the synthesis of various 2-amino-N-(substituted phenyl)benzamides revealed that different substituents led to a range of antimicrobial activities. For example, compound 5 in a synthesized series, 2-amino-N-(1,3,4-thiadiazol-2-yl)benzamide, was identified as the most active compound, showing excellent antifungal activity against Aspergillus fumigatus, even more potent than the standard drug Clotrimazole. nih.gov It also displayed good antibacterial activity against several bacterial strains. nih.gov The introduction of a 4-fluoro or 4-chloro group on the N-phenyl ring also conferred moderate to good antimicrobial activity. nih.gov
| Compound Analogue Class | Substituent | Observed Biological Activity | Reference |
|---|---|---|---|
| Benzamides with pyridine-linked 1,2,4-oxadiazole | 2-Fluoro | Superior fungicidal activity against several tested fungi. | nih.gov |
| 2-Amino-N-(substituted phenyl)benzamides | 4-Fluoro on N-phenyl | Moderate antimicrobial activity. | nih.gov |
| 2-Amino-N-(substituted phenyl)benzamides | 4-Chloro on N-phenyl | Moderate antimicrobial activity. | nih.gov |
| 2-Amino-N-(substituted)benzamides | 1,3,4-thiadiazol-2-yl on amide nitrogen | Excellent antifungal activity against Aspergillus fumigatus. | nih.gov |
These findings underscore the importance of the substitution pattern on the aromatic ring of the benzamide core for determining the biological activity of this class of compounds.
Influence of Modifications to the Amino Group on Pharmacological Profile
The 2-amino group on the benzamide ring is a key functional group that can participate in hydrogen bonding and other interactions with biological targets. Its modification can therefore have a profound impact on the pharmacological profile of the molecule.
Research on other classes of bioactive molecules has shown that the modification of an amino group can be critical for activity. For example, in a study of cytotoxic glycosylated 2-phenyl-benzo[b]thiophenes, it was found that maintaining at least one basic functional group, such as an amino group, on the carbohydrate moiety was crucial for cytotoxicity. nih.gov This suggests that the basicity and hydrogen-bonding capacity of the amino group are vital for the compound's mechanism of action. nih.gov
Furthermore, chemical modification of amino groups can alter the interaction of a molecule with its target. In a study on frog nerve fibers, treatment with the amino group-specific reagent ethyl acetimidate, which penetrates the cell membrane, caused an irreversible reduction of Na+ currents. nih.gov In contrast, the membrane-impermeant reagent isethionyl acetimidate had a much smaller effect. nih.gov This indicates that the accessibility and modification of specific amino groups are critical to the observed biological effect.
While direct studies on the modification of the 2-amino group of 2-amino-N-(1-phenylethyl)benzamide are limited, these examples from other systems highlight the principle that modifications to this group, such as acylation, alkylation, or replacement with other functional groups, would likely lead to significant changes in the pharmacological profile by altering the molecule's polarity, basicity, and ability to form key interactions with its biological target.
Role of the N-(1-phenylethyl) Moiety in Target Interaction and Activity
The importance of the N-substituent is highlighted in studies of structurally related phenethylamines. For instance, N-benzylphenethylamines are known to have a selective binding profile for 5-HT2 receptor subtypes. mdpi.com Traditionally, it was assumed that converting a primary amine in phenethylamines to a secondary amine would lead to a significant loss of activity at the 5-HT2A receptor. mdpi.com However, the introduction of an N-benzyl group demonstrated that this is not always the case, indicating a specific role for the N-substituent in receptor binding. mdpi.com
In a series of N-(2-(azepan-1-yl)-2-phenylethyl)-benzenesulfonamides developed as glycine (B1666218) transporter 1 (GlyT1) inhibitors, the 2-phenylethylamine portion of the molecule was a key element for activity. Subsequent substitution on the phenyl ring of this moiety led to the most potent GlyT1 inhibitor in the series. researchgate.net This underscores the critical role of the phenylethyl group in orienting the molecule within the binding site and making key interactions.
These examples suggest that the N-(1-phenylethyl) group in this compound is likely crucial for its biological activity, providing a bulky, lipophilic substituent that can occupy a hydrophobic pocket in the target protein, thereby contributing to binding affinity and specificity.
Chirality and Stereoselectivity in Structure-Activity Relationships
The N-(1-phenylethyl) moiety contains a chiral center at the carbon atom attached to the nitrogen and the phenyl group. This means that this compound can exist as two enantiomers, (R) and (S). It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit different biological activities, potencies, and metabolic profiles due to the stereospecific nature of interactions with biological macromolecules like enzymes and receptors.
While specific studies detailing the differential activity of the (R) and (S) enantiomers of this compound are not widely available, the importance of chirality in related structures is well-documented. For instance, (R)-(−)-3,5-dinitro-N-(1-phenylethyl)benzamide, also known as Kagan's amide, is a well-validated chiral solvating agent used to discriminate between enantiomers of a wide range of analytes. cyberleninka.ru This application is based on the formation of diastereomeric complexes through non-covalent interactions, highlighting the stereospecific nature of the interactions involving the N-(1-phenylethyl)benzamide scaffold.
The conformational properties of chiral amides can also be influenced by their stereochemistry. A study on N-[(1S)-1-phenylethyl]benzamide revealed the existence of three different crystal polymorphs, each with distinct molecular conformations related to the rotation of the phenyl rings. researchgate.net This demonstrates that the chirality of the molecule can have a significant impact on its solid-state properties and, by extension, could influence its interactions in a biological system. These findings strongly suggest that the biological activity of this compound would likely be stereoselective, with one enantiomer potentially exhibiting significantly higher potency than the other.
Identification of Pharmacophore Sites and Critical Structural Features
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For this compound, a hypothetical pharmacophore can be proposed based on its structural components and by analogy with other bioactive molecules.
Pharmacophore modeling studies on various classes of inhibitors have identified key features that are often present in active compounds. For example, a validated pharmacophore model for a series of non-nucleoside reverse transcriptase inhibitors (NNRTIs) included three hydrophobic groups, one aromatic ring group, and a hydrogen-bond acceptor. nih.gov
Based on the structure of this compound, the following critical structural features and potential pharmacophore sites can be identified:
Hydrogen Bond Donor: The 2-amino group (-NH2) on the benzamide ring is a primary hydrogen bond donor.
Hydrogen Bond Donor/Acceptor: The amide linkage (-CONH-) contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).
Aromatic/Hydrophobic Features: The benzamide phenyl ring and the phenyl ring of the N-(1-phenylethyl) moiety represent two key aromatic and hydrophobic features. These can engage in π-π stacking and hydrophobic interactions with the target.
Hydrophobic Feature: The ethyl portion and methyl group of the N-(1-phenylethyl) moiety also contribute to the hydrophobic character of the molecule.
Chiral Center: The stereogenic center on the N-(1-phenylethyl) group dictates the three-dimensional arrangement of the attached phenyl and methyl groups, which is critical for a precise fit into a chiral binding pocket.
| Structural Feature | Pharmacophore Site Type | Potential Interaction |
|---|---|---|
| 2-Amino group (-NH2) | Hydrogen Bond Donor | Interaction with electron-rich residues (e.g., carbonyl oxygen) in the target. |
| Amide N-H | Hydrogen Bond Donor | Interaction with electron-rich residues. |
| Amide C=O | Hydrogen Bond Acceptor | Interaction with electron-poor residues (e.g., amino or hydroxyl groups) in the target. |
| Benzamide Phenyl Ring | Aromatic/Hydrophobic | π-π stacking, hydrophobic interactions. |
| Phenylethyl Phenyl Ring | Aromatic/Hydrophobic | π-π stacking, hydrophobic interactions. |
The combination of these features creates a specific three-dimensional pharmacophore that is responsible for the molecule's interaction with its biological target. Understanding this pharmacophore is essential for the rational design of new analogues with improved activity.
Future Directions and Research Opportunities for 2 Amino N 1 Phenylethyl Benzamide
Exploration of Novel Therapeutic Applications
The chemical architecture of 2-amino-N-(1-phenylethyl)benzamide provides a foundation for investigating its potential across a spectrum of therapeutic areas. The benzamide (B126) moiety is a well-established pharmacophore present in a variety of approved drugs, including antipsychotics, antiemetics, and prokinetics. The 2-amino substitution, in particular, can be a key feature in compounds targeting receptors and enzymes within the central nervous system (CNS). Furthermore, the chiral 1-phenylethylamine (B125046) group can impart stereospecific interactions with biological targets, a critical factor for enhancing potency and reducing off-target effects.
Future research should systematically screen this compound against a diverse panel of biological targets. High-throughput screening campaigns could unveil activities in areas such as:
Neurodegenerative Diseases: Given the neuroactive potential of similar structures, investigating its effects on targets related to Alzheimer's disease (e.g., beta-secretase, tau aggregation) and Parkinson's disease (e.g., monoamine oxidase B) is a logical step.
Oncology: The 2-aminobenzamide (B116534) scaffold is found in histone deacetylase (HDAC) inhibitors, a class of anticancer agents. Assessing the HDAC inhibitory potential of this compound could open avenues in cancer therapy.
Inflammatory Disorders: Certain benzamide derivatives have demonstrated anti-inflammatory properties. Evaluating the effect of this compound on key inflammatory pathways, such as the NF-κB signaling pathway, could be a fruitful area of research.
A hypothetical screening cascade to explore these applications is presented below:
| Therapeutic Area | Target Class | Specific Examples of Initial Screens |
| Neurodegenerative Diseases | Enzymes, Protein Aggregation | BACE1 Inhibition Assay, Tau Aggregation Assay, MAO-B Activity Assay |
| Oncology | Epigenetic Modifiers | HDAC Enzyme Inhibition Panel (Class I, II, IV) |
| Inflammatory Disorders | Signaling Pathways | NF-κB Reporter Assay, COX-2 Inhibition Assay |
Advanced Synthetic Methodologies for Enhanced Scalability and Purity
To facilitate comprehensive biological evaluation and potential future development, the availability of efficient and scalable synthetic routes to produce high-purity this compound is paramount. While traditional amide bond formation reactions, such as the coupling of isatoic anhydride (B1165640) with 1-phenylethylamine or the activation of 2-aminobenzoic acid followed by reaction with the amine, are feasible, future research should focus on more advanced and sustainable methodologies.
Key areas for synthetic methodology development include:
Flow Chemistry: Continuous flow synthesis offers significant advantages over batch processing, including improved reaction control, enhanced safety, and greater scalability. Developing a flow-based synthesis of this compound could streamline its production.
Biocatalysis: The use of enzymes, such as lipases or amidases, could provide a highly selective and environmentally friendly method for the synthesis of the target compound, particularly for achieving high enantiopurity of the chiral center.
Catalytic Amidation: Exploring novel catalytic systems for direct amidation reactions that avoid the use of stoichiometric activating agents would improve the atom economy and reduce waste, aligning with the principles of green chemistry.
A comparative overview of potential synthetic strategies is outlined in the following table:
| Synthetic Methodology | Potential Advantages | Key Research Focus |
| Traditional Batch Synthesis | Well-established, readily implementable on a small scale. | Optimization of coupling reagents and reaction conditions. |
| Flow Chemistry | Enhanced scalability, improved safety and control, potential for automation. | Reactor design, optimization of flow parameters (residence time, temperature). |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme screening and engineering, optimization of reaction medium. |
Further Elucidation of Mechanism of Action at Molecular and Cellular Levels
A deep understanding of how this compound exerts its biological effects at the molecular and cellular levels is crucial for its rational development. Once a primary biological activity is identified, a multi-pronged approach will be necessary to delineate its mechanism of action.
This will involve a cascade of experimental investigations, including:
Target Identification and Validation: If the initial screening reveals a promising activity, identifying the direct molecular target(s) will be a priority. Techniques such as affinity chromatography, chemical proteomics, and thermal shift assays can be employed.
Cellular Pathway Analysis: Following target identification, it will be important to understand how interaction with the target translates into a cellular response. This can be achieved through a variety of cell-based assays, including reporter gene assays, Western blotting to assess changes in protein expression and phosphorylation, and immunofluorescence to observe changes in protein localization.
Electrophysiological Studies: If the compound is found to have activity on ion channels or receptors in the nervous system, techniques like patch-clamp electrophysiology will be essential to characterize its effects on neuronal excitability and synaptic transmission.
Computational Design of Next-Generation Analogues
Computational chemistry and molecular modeling offer powerful tools to accelerate the drug discovery process. For this compound, these approaches can be used to design next-generation analogues with improved potency, selectivity, and pharmacokinetic properties.
Key computational strategies to be employed include:
Quantitative Structure-Activity Relationship (QSAR) Studies: Once a set of analogues with varying biological activities is synthesized, QSAR models can be developed to correlate specific structural features with activity. This information can then be used to predict the activity of new, unsynthesized compounds.
Molecular Docking: If the three-dimensional structure of the biological target is known or can be reliably modeled, molecular docking can be used to predict the binding mode of this compound and its analogues. This can provide insights into key interactions and guide the design of new compounds with enhanced binding affinity.
In Silico ADMET Prediction: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. This allows for the early identification and filtering out of compounds that are likely to have poor pharmacokinetic profiles or toxicity issues.
A hypothetical workflow for the computational design of analogues is presented below:
| Computational Technique | Objective | Expected Outcome |
| Molecular Docking | Predict binding mode and affinity at the target site. | Identification of key intermolecular interactions to guide analogue design. |
| QSAR Modeling | Correlate chemical structure with biological activity. | Predictive models to prioritize the synthesis of potent analogues. |
| In Silico ADMET Prediction | Forecast pharmacokinetic and toxicity properties. | Early-stage filtering of compounds with predicted liabilities. |
Translational Research and Preclinical Development Considerations
The ultimate goal of any therapeutic development program is to translate promising laboratory findings into clinical applications. For this compound, a carefully planned preclinical development program will be essential to bridge this gap.
Critical considerations for translational research include:
Pharmacokinetic Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in relevant animal models will be necessary. This data is vital for understanding its bioavailability and designing appropriate dosing regimens for further studies.
In Vivo Efficacy Studies: Once a promising in vitro activity is established, it must be confirmed in relevant animal models of the target disease. These studies will provide crucial proof-of-concept data to support further development.
Early Safety and Toxicology Assessment: A preliminary assessment of the compound's safety profile is a critical early step. This typically involves in vitro cytotoxicity assays and in vivo studies in rodents to identify any potential acute toxicity.
The progression through preclinical development is a multi-step process, and the successful navigation of these stages will be contingent on a robust and data-driven approach. The future of this compound in the therapeutic landscape will be determined by the rigor and ingenuity of the research undertaken in these foundational areas.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
